A Comprehensive Technical Guide to (R)-tert-Butyl 4-Benzyl-2-methylpiperazine-1-carboxylate: A Chiral Synthon for Advanced Drug Discovery
A Comprehensive Technical Guide to (R)-tert-Butyl 4-Benzyl-2-methylpiperazine-1-carboxylate: A Chiral Synthon for Advanced Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this compound, offering field-proven insights from a senior application scientist's perspective.
Core Compound Identity and Properties
(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a key chiral intermediate, is distinguished by its piperazine core functionalized with a benzyl group at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a methyl group at the 2-position, which imparts chirality to the molecule.
Table 1: Physicochemical Properties of (R)-tert-Butyl 4-Benzyl-2-methylpiperazine-1-carboxylate
| Property | Value | Reference |
| CAS Number | 170033-58-6 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |
| Molecular Weight | 290.41 g/mol | [2] |
| IUPAC Name | tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate | [1] |
| Purity | Typically ≥95-98% | [2][3] |
| Appearance | Data not consistently available; likely a solid or oil. | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and dimethylformamide.[4] |
Strategic Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure piperazine derivatives is a cornerstone of modern medicinal chemistry.[1] The strategic placement of the Boc and benzyl protecting groups in the target molecule allows for selective chemical transformations at other positions of the piperazine ring. The synthesis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate can be approached through several methodologies, primarily focusing on establishing and maintaining the stereocenter at the C-2 position.
Enantioselective Synthesis
Another strategy involves the enantioselective hydrogenation of a corresponding prochiral enamine or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.[5]
Chiral Resolution
A classical and industrially viable approach is the resolution of a racemic mixture of 4-benzyl-2-methylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[6] Once the desired (R)-enantiomer of the 4-benzyl-2-methylpiperazine is isolated, it can be selectively protected with a Boc group to yield the final product.
Experimental Workflow: Chiral Resolution and Boc-Protection
Caption: Workflow for the synthesis via chiral resolution.
Spectroscopic Characterization
The structural confirmation of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected NMR signals can be inferred from closely related structures.
Expected ¹H NMR (CDCl₃) signals:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).
-
Benzyl methylene protons : ~3.5 ppm (singlet, 2H).
-
Piperazine ring protons : A series of multiplets between ~2.0-4.0 ppm.
-
Methyl protons at the C-2 position: A doublet around ~1.1-1.3 ppm.
-
Boc group protons : A singlet at ~1.4-1.5 ppm (9H).
Expected ¹³C NMR (CDCl₃) signals:
-
Aromatic carbons : ~127-138 ppm.
-
Boc carbonyl carbon : ~155 ppm.
-
Boc quaternary carbon : ~79-80 ppm.
-
Piperazine and benzyl methylene carbons : ~45-65 ppm.
-
Methyl carbon : ~15-20 ppm.
-
Boc methyl carbons : ~28 ppm.
Applications in Medicinal Chemistry and Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a chiral center, as in (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, provides a powerful tool for medicinal chemists to explore the three-dimensional space of a biological target, often leading to improved potency, selectivity, and pharmacokinetic properties.[7]
Chiral 2-methylpiperazine derivatives are particularly valuable in the development of therapeutics targeting the central nervous system (CNS). The specific stereochemistry can significantly influence the binding affinity and functional activity at various receptors and enzymes. For instance, stereoisomers of chiral methyl-substituted aryl piperazinium compounds have been shown to exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors.[7]
This building block is a valuable starting material for the synthesis of more complex molecules in drug discovery programs aimed at various therapeutic areas, including but not limited to:
-
Antipsychotics
-
Antidepressants
-
Kinase inhibitors for oncology
-
Antiviral agents
Logical Relationship: From Building Block to Bioactive Molecule
Caption: From chiral synthon to potential therapeutic.
Safety and Handling
As a fine chemical intended for research purposes, (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar piperazine derivatives should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
This product is intended for research use only and is not for human or veterinary use.
Conclusion
(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and strategically protected nitrogen atoms make it an ideal starting point for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important synthon in their drug discovery endeavors.
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